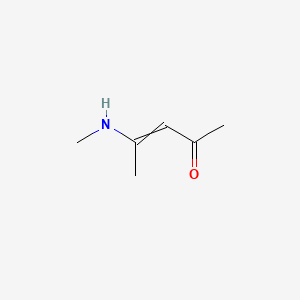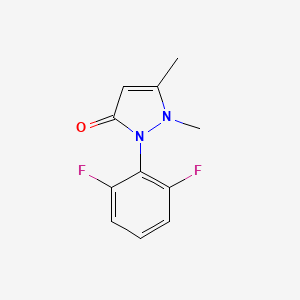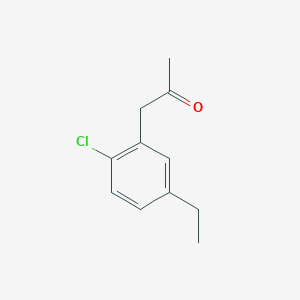
(E)-3-(5-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound with a complex structure, featuring both amino and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common method starts with the ethylation of a suitable phenylacrylic acid derivative, followed by amination and subsequent oxidation to introduce the amino and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization and chromatography are essential to obtain the final product with the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(5-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted phenylacrylic acids, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(E)-3-(5-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(5-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity or modulating receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(5-Amino-2-(3-methoxy-3-oxopropyl)phenyl)acrylic acid
- (E)-3-(5-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)propanoic acid
Uniqueness
(E)-3-(5-Amino-2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
3-[5-amino-2-(3-ethoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-19-14(18)8-5-10-3-6-12(15)9-11(10)4-7-13(16)17/h3-4,6-7,9H,2,5,8,15H2,1H3,(H,16,17) |
Clave InChI |
CKOYHUJOGLQZBS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=C(C=C(C=C1)N)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene](/img/structure/B14057344.png)





